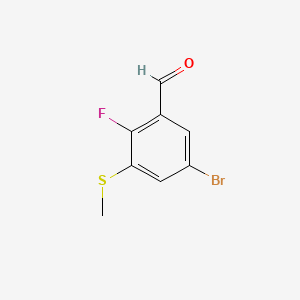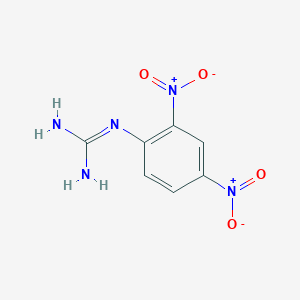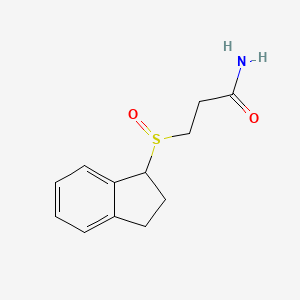
3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide is a compound that features a sulfinyl group attached to a propanamide backbone, with a 2,3-dihydro-1H-inden-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide typically involves the reaction of 2,3-dihydro-1H-inden-1-one with a sulfinylating agent, followed by the introduction of the propanamide group. Common methods include:
Sulfinylation: The reaction of 2,3-dihydro-1H-inden-1-one with a sulfinylating agent such as sulfinyl chloride in the presence of a base.
Amidation: The subsequent reaction of the sulfinylated intermediate with a suitable amine to form the propanamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted sulfinyl or sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound may be explored for its potential as a drug candidate due to its unique structural features.
Materials Science: It could be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound may be used as a probe to study biological processes involving sulfinyl groups.
Wirkmechanismus
The mechanism of action of 3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfinyl group can participate in redox reactions, potentially affecting cellular redox balance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dihydro-1H-inden-1-one derivatives: These compounds share the indanone core structure and may exhibit similar chemical reactivity.
Sulfinyl-containing amides: Compounds with similar sulfinyl and amide functionalities.
Uniqueness
3-((2,3-dihydro-1H-inden-1-yl)sulfinyl)propanamide is unique due to the combination of the indanone moiety with the sulfinyl and propanamide groups, which may confer distinct chemical and biological properties compared to other related compounds.
This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactivity, applications, and uniqueness
Eigenschaften
Molekularformel |
C12H15NO2S |
|---|---|
Molekulargewicht |
237.32 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1H-inden-1-ylsulfinyl)propanamide |
InChI |
InChI=1S/C12H15NO2S/c13-12(14)7-8-16(15)11-6-5-9-3-1-2-4-10(9)11/h1-4,11H,5-8H2,(H2,13,14) |
InChI-Schlüssel |
PXTZGMTZVKXBGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C1S(=O)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


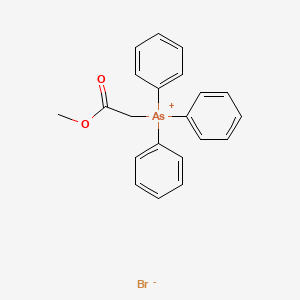
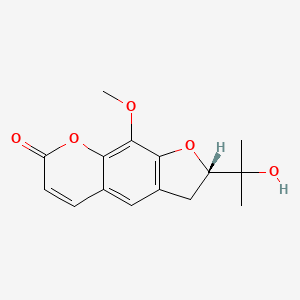
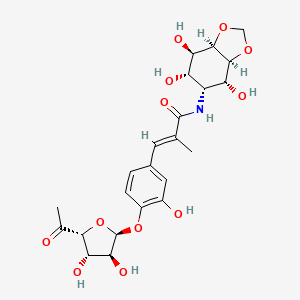
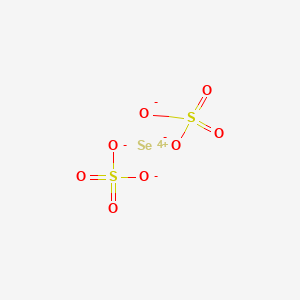
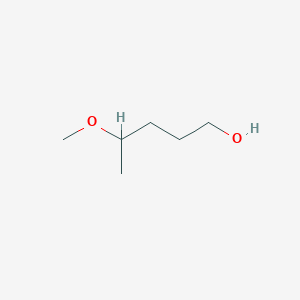
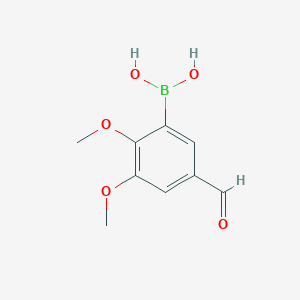
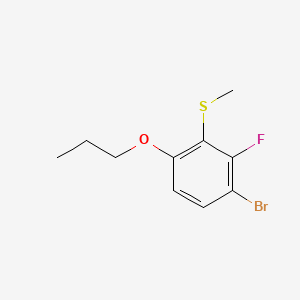
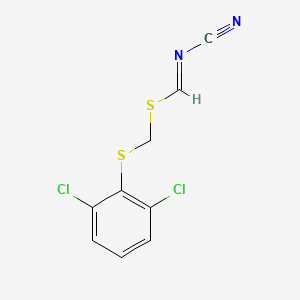
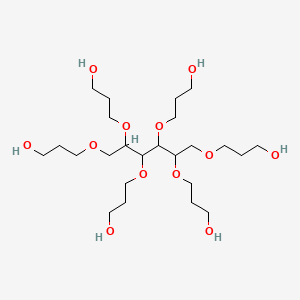
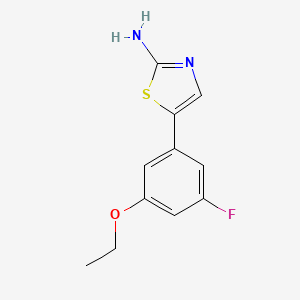
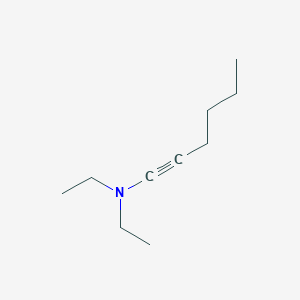
![[(3S,5S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]-(1,1-dioxo-1,4-thiazinan-4-yl)methanone](/img/structure/B14758683.png)
